molecular formula C12H12FNO2 B1335032 5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide CAS No. 81718-71-0

5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide

Cat. No. B1335032
CAS RN: 81718-71-0
M. Wt: 221.23 g/mol
InChI Key: KCYBWLIJDOQDIP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide consists of 12 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide, such as its melting point, boiling point, and density, are not provided in the available resources .

Scientific Research Applications

Alzheimer's Disease Research

5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide, a selective serotonin 1A (5-HT1A) molecular imaging probe, was employed in Alzheimer's disease research. Using positron emission tomography (PET), this compound helped quantify 5-HT1A receptor densities in the brains of Alzheimer's patients, revealing significant decreases in receptor densities, correlating with clinical symptoms and glucose utilization changes (Kepe et al., 2006).

Cancer Research

In the field of cancer research, benzamide derivatives, which include 5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide, were studied for their histone deacetylase inhibiting properties. These compounds, particularly MS-27-275, exhibited marked in vivo antitumor activity against various human tumors, suggesting a potential chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Drug Resistance Studies

Research on the multidrug resistance protein 5 (ABCC5) revealed its role in conferring resistance to 5-fluorouracil, a key chemotherapy drug. The transport of the monophosphate metabolites by MRP5, demonstrated using 5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide and its derivatives, is significant in understanding drug resistance in colon and breast cancers (Pratt et al., 2005).

Insomnia Treatment

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is an orexin 1 and 2 receptor antagonist developed for treating insomnia. The disposition and metabolism of this compound in humans were studied, revealing its elimination mainly via feces and its extensive metabolism, providing insights into its pharmacokinetics (Renzulli et al., 2011).

Safety And Hazards

The safety data sheet (SDS) for 5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide can be viewed and downloaded for free at Echemi.com . The SDS contains information about the hazards of the compound and the necessary safety precautions.

properties

IUPAC Name

5-fluoro-N,N,3-trimethyl-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-7-9-6-8(13)4-5-10(9)16-11(7)12(15)14(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYBWLIJDOQDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231283
Record name 2-Benzofurancarboxamide, 5-fluoro-N,N,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide

CAS RN

81718-71-0
Record name 2-Benzofurancarboxamide, 5-fluoro-N,N,3-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081718710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzofurancarboxamide, 5-fluoro-N,N,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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